molecular formula C8H10ClN3O3 B2813689 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide CAS No. 181270-85-9

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

Cat. No.: B2813689
CAS No.: 181270-85-9
M. Wt: 231.64
InChI Key: AGRYLYMACWBTSA-UHFFFAOYSA-N
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Description

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C8H10ClN3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide has several scientific research applications:

Safety and Hazards

The safety and hazards of “2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide” are not well-documented. It is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions for “2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide” are not clear at this time. As it is used for proteomics research , it may have potential applications in the study of proteins and their functions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide plays a vital role in biochemical reactions by interacting with specific enzymes and proteins. It is known to inhibit the activity of acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition disrupts the production of essential amino acids, leading to various biochemical effects. The compound’s interaction with AHAS is characterized by binding to the enzyme’s active site, preventing substrate access and subsequent catalysis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in certain cell types by activating caspase pathways. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These cellular effects highlight the compound’s potential as a tool for studying cell biology and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetohydroxyacid synthase, inhibiting its enzymatic activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s amino acid residues. The inhibition of acetohydroxyacid synthase leads to a decrease in the synthesis of branched-chain amino acids, disrupting cellular metabolism and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and exposure to light. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetohydroxyacid synthase without causing significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for specific applications to minimize adverse effects while maximizing its biochemical efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid biosynthesis. The compound’s inhibition of acetohydroxyacid synthase disrupts the production of branched-chain amino acids, affecting overall metabolic flux. This disruption can lead to changes in metabolite levels, influencing cellular energy balance and growth. The compound’s interaction with other enzymes and cofactors in these pathways further modulates its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns enable the compound to interact with its target enzymes and proteins effectively, modulating their activity and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-dimethoxypyrimidine
  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 4,6-dimethoxy-2-chloropyrimidine

Uniqueness

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3/c1-14-6-3-7(15-2)12-8(11-6)10-5(13)4-9/h3H,4H2,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRYLYMACWBTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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